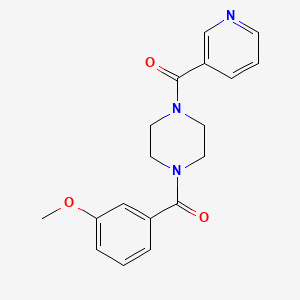

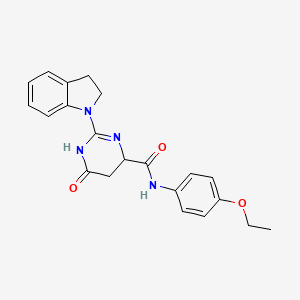

![molecular formula C20H20N6O2 B5508950 1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5508950.png)

1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules like our subject often involves multi-step pathways starting from commercially available or readily synthesizable intermediates. A similar approach is employed in the synthesis of spiro compounds and their precursors, such as spiroquinazolines and spiroindoles, through methods involving cyclization, C-arylation, and nucleophilic substitution reactions under controlled conditions. For instance, the synthesis of 1'H-spiro[pyrrolidine-3,2'-quinazolin]-2-ones and 1'H-spiro[piperidine-3,2'-quinazolin]-2-ones through lactamization of 1,2-dihydroquinazoline-2-carboxylates represents a relevant methodology that could be adapted for synthesizing complex structures akin to our compound of interest (Pospíšilová, Krchňák, & Schütznerová, 2018).

Molecular Structure Analysis

The molecular structure of complex compounds is elucidated through techniques like NMR, IR, X-Ray crystallography, and HRMS, providing detailed insights into the arrangement of atoms within the molecule. The crystal structure and spectroscopic analysis of related compounds, such as substituted pyrrolo[1,2-a]quinoxalines, offer valuable information on the molecular conformation, electronic distribution, and potential reactive sites that could be extrapolated to our compound (Guillon et al., 2022).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

- A study outlined the synthesis of novel hybrid spiroheterocycles, including structures similar to the queried compound, via multi-component, 1,3-dipolar cycloaddition reactions. These reactions were performed in an ionic liquid medium, yielding excellent product yields and showcasing the potential for creating diverse molecular architectures with possible pharmaceutical applications (Rajesh, Bala, & Perumal, 2012).

Potential Therapeutic Applications

- Research has demonstrated the synthesis of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives, revealing their cytotoxic activity and CDK inhibitor activity. This study highlights the therapeutic potential of such compounds in cancer treatment (Vilchis-Reyes et al., 2010).

- Another study focused on the synthesis of novel aminated benzimidazo[1,2-a]quinolines, presenting their application as potential fluorescent probes for DNA detection. This work underscores the utility of such compounds in bioanalytical applications, particularly in nucleic acid research and diagnostics (Perin et al., 2011).

Antimicrobial and Antitumor Activities

- A study reported the synthesis and antimicrobial evaluation of spiro-piperidin-4-ones, demonstrating their atom economic and stereoselective synthesis. These compounds showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains, highlighting their potential as novel antimycobacterial agents (Kumar et al., 2008).

- The synthesis of morpholine-, piperidine-, and N-substituted piperazine-coupled 2-(benzimidazol-2-yl)-3-arylquinoxalines was explored for their antitumor properties. Compounds with N-methylpiperazine substituents showed promising activity against a range of cancer lines, indicating their potential as novel antitumor agents (Mamedov et al., 2022).

Mecanismo De Acción

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, imidazo[1,2-a]pyridine derivatives have been used in various applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Direcciones Futuras

Propiedades

IUPAC Name |

1'-(2-methylimidazo[1,2-a]pyrimidine-3-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2/c1-13-16(26-10-4-9-21-19(26)22-13)17(27)25-11-7-20(8-12-25)18(28)23-14-5-2-3-6-15(14)24-20/h2-6,9-10,24H,7-8,11-12H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYWSHKTXLMCIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=NC2=N1)C(=O)N3CCC4(CC3)C(=O)NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

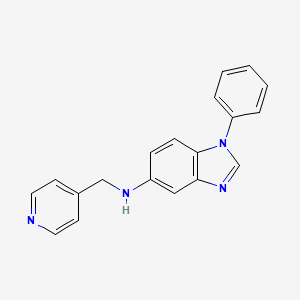

![4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5508874.png)

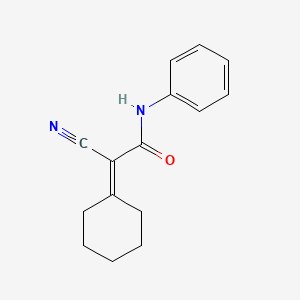

![(3S*,4S*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5508877.png)

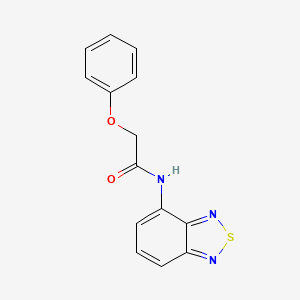

![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5508892.png)

![3-methyl-1H-pyrazole-4,5-dione 4-[(2-chloro-3-pyridinyl)hydrazone]](/img/structure/B5508898.png)

![7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5508904.png)

![4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508907.png)

![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)nicotinic acid](/img/structure/B5508954.png)

![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5508959.png)